![molecular formula C14H11ClN4O B1417746 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-33-8](/img/structure/B1417746.png)
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a derivative of pyrazolo[3,4-d]pyridazine . It has been studied for its potential antiviral properties, particularly against the Zika virus (ZIKV) .
Synthesis Analysis
The synthesis of this compound involves starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold . A series of derivatives were synthesized and their ability to interfere with ZIKV infection was evaluated using a cell-based phenotypic assay .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyridazine scaffold . This scaffold is particularly important in medicinal chemistry due to its diverse biological activities .Applications De Recherche Scientifique
Certainly! Let’s delve into the scientific research applications of 1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . This compound belongs to the pyridazinone class, which has exhibited a wide range of pharmacological activities . Here are six unique applications:
-
Antimicrobial Activity:
-
Anti-Inflammatory Properties:
-
Anticancer Potential:
-
Antidiabetic Effects:
-
Bronchodilatory and Anti-Allergic Properties:
-
Cardiovascular Applications:
Safety And Hazards
Orientations Futures
The future directions for this compound involve further exploration of its antiviral properties. The top 20 hits were identified as prospective inhibitors of NS2B-NS3 protease, and six of them were confirmed for their stability with the protease via redocking and molecular dynamics simulations . This suggests potential for further development and optimization of this compound for antiviral applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-2-1-3-10(6-9)19-13-11(7-16-19)12(8-4-5-8)17-18-14(13)20/h1-3,6-8H,4-5H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPOQRICOBENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



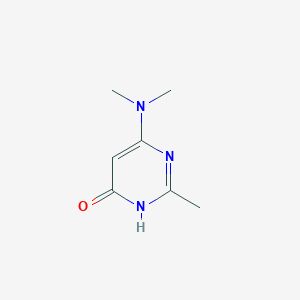
![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)
![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)
![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)
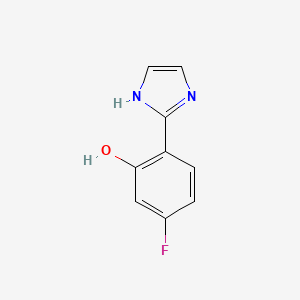
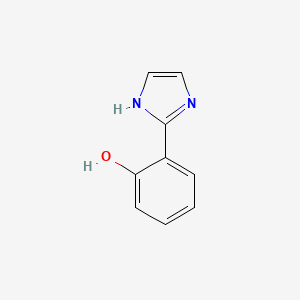
![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)
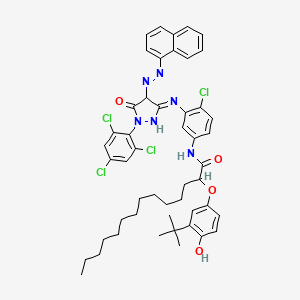
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
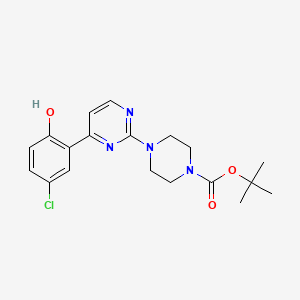
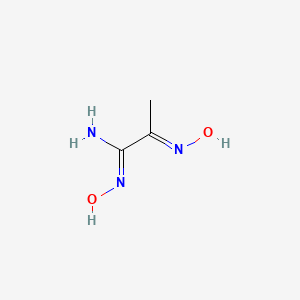
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)